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Compound of Interest

Compound Name: Apelin-13 (TFA)

Cat. No.: B8087419 Get Quote

Introduction

Apelin is a peptide hormone that functions as an endogenous ligand for the G protein-coupled

receptor, APJ.[1][2] The apelin gene produces a 77-amino acid pre-pro-peptide, which is

cleaved into several active isoforms, including the prominent Apelin-13.[2][3] The Apelin/APJ

system is a crucial signaling pathway involved in a multitude of physiological processes,

including the regulation of the cardiovascular system, angiogenesis, energy metabolism, and

fluid homeostasis.[4] Given its wide-ranging biological significance and implications in various

pathological conditions like heart disease and diabetes, accurately determining the tissue and

cellular localization of Apelin-13 is vital for both basic research and therapeutic development.

Immunofluorescence (IF) is a powerful technique that allows for the precise visualization of

Apelin-13 within tissue sections, providing critical insights into its expression patterns and

cellular context.

Apelin Signaling Pathway
Apelin-13 initiates its biological effects by binding to and activating its receptor, APJ. This

binding triggers the coupling of G-proteins, which in turn activates several downstream

intracellular signaling cascades. Key pathways include the Phosphoinositide 3-kinase

(PI3K)/Akt pathway, which leads to the activation of endothelial nitric oxide synthase (eNOS)

and subsequent vasodilation, and the ERK1/2 pathway, which is involved in cell proliferation

and angiogenesis.
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Caption: Overview of the Apelin-13 signaling pathway initiated at the APJ receptor.

Application Data
Tissue Distribution of Apelin and its Receptor (APJ)
Apelin-13 and its receptor APJ are widely expressed throughout the body. High expression

levels have been observed in the central nervous system (CNS), particularly in the

hypothalamus, as well as in various peripheral tissues. Apelin mRNA has been detected in the

heart, lungs, kidneys, brain, and mammary glands of rats. In mice, strong signals for the APJ

receptor have been found in the lung, heart, adrenal cortex, renal medulla, ovary, and uterus.

Studies in human tissue have localized APJ receptors in cardiovascular tissues, including the

coronary artery and aorta.

Quantitative Apelin Receptor (APJ) Expression
The following table summarizes quantitative data on APJ receptor binding affinity (KD) and

density (Bmax) in various tissues, as determined by radioligand binding assays.
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Tissue Species Ligand KD (nM)
Bmax
(fmol/mg
protein)

Reference

Left Ventricle Human

[125I]-

(Pyr1)Apelin-

13

0.35 ± 0.08 4.3 ± 0.9

Right Atria Human

[125I]-

(Pyr1)Apelin-

13

0.33 ± 0.09 3.1 ± 0.6

Detailed Protocol: Immunofluorescence Staining for
Apelin-13
This protocol provides a generalized procedure for the immunofluorescent detection of Apelin-

13 in both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections. Optimization of

antibody concentrations, incubation times, and antigen retrieval methods may be required for

specific tissues and antibodies.

Materials and Reagents
Primary Antibody: Validated anti-Apelin-13 antibody (rabbit polyclonal or mouse monoclonal)

Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor

488, 594, or 647)

Tissue Sections: FFPE or cryostat sections (5-10 µm thick) on charged slides

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)

Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) with 0.3% Triton™ X-100 in PBS

Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T)

Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS (for frozen sections)
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Deparaffinization Reagents: Xylene or a xylene substitute, and graded ethanol series (100%,

95%, 70%)

Counterstain: DAPI (4',6-diamidino-2-phenylindole)

Mounting Medium: Anti-fade fluorescent mounting medium

Equipment: Humidified chamber, Coplin jars, fluorescence microscope

Experimental Workflow
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Caption: Standard experimental workflow for immunofluorescence staining.
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Step-by-Step Protocol
1. Sample Preparation and Sectioning

For FFPE Sections: Fix fresh tissues in 10% neutral buffered formalin for 18-24 hours,

followed by paraffin embedding. Cut 5 µm sections using a microtome and mount on

charged slides.

For Frozen Sections: Snap-freeze fresh tissues in isopentane pre-cooled in liquid nitrogen

and embed in OCT compound. Store blocks at -80°C. Cut 5-10 µm sections using a cryostat

and mount on charged slides.

2. Deparaffinization and Rehydration (FFPE Sections Only)

Immerse slides in xylene: 2 changes for 5-10 minutes each.

Hydrate sections through a graded ethanol series:

100% Ethanol: 2 changes for 3-5 minutes each.

95% Ethanol: 1 change for 3 minutes.

70% Ethanol: 1 change for 3 minutes.

Rinse in distilled water for 5 minutes.

3. Fixation and Permeabilization (Frozen Sections Only)

Warm slides at room temperature for 30 minutes.

Fix in ice-cold acetone or methanol for 5-10 minutes.

Air dry for 30 minutes and then wash in PBS.

Permeabilize by incubating sections in 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes.

4. Antigen Retrieval (FFPE Sections - CRITICAL STEP)

Antigen retrieval is essential to unmask epitopes hidden by formalin fixation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immerse slides in a Coplin jar containing Antigen Retrieval Buffer (e.g., Sodium Citrate, pH

6.0).

Heat the solution using a microwave, pressure cooker, or water bath. A common method is to

microwave at high power for 5 minutes, followed by low power for 15 minutes. Do not allow

the solution to boil off.

Allow slides to cool in the buffer for at least 20-30 minutes at room temperature.

Rinse slides in distilled water, then in PBS.

5. Staining Procedure (Applicable to both FFPE and Frozen Sections)

Blocking: Gently dry the area around the tissue section and encircle it with a hydrophobic

barrier pen. Incubate sections with Blocking Buffer for 1 hour at room temperature in a

humidified chamber to block non-specific antibody binding.

Primary Antibody Incubation: Drain the blocking solution (do not rinse). Incubate sections

with the anti-Apelin-13 primary antibody, diluted in antibody diluent or blocking buffer,

overnight at 4°C in a humidified chamber. Optimal antibody concentration should be

determined empirically (typically ranging from 1:100 to 1:1000).

Washing: Wash the slides 3 times for 5 minutes each with PBS-T to remove unbound

primary antibody.

Secondary Antibody Incubation: Incubate sections with the fluorophore-conjugated

secondary antibody, diluted in antibody diluent, for 1-2 hours at room temperature, protected

from light.

Washing: Wash the slides 3 times for 5 minutes each with PBS-T, protected from light.

Counterstaining: Incubate sections with DAPI solution for 5-10 minutes at room temperature

to stain cell nuclei.

Final Wash: Rinse briefly in PBS.
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Mounting: Carefully place a drop of anti-fade mounting medium onto the tissue section and

apply a coverslip, avoiding air bubbles. Seal the edges with clear nail polish if desired.

Imaging: Store slides flat at 4°C, protected from light, until ready for imaging with a

fluorescence or confocal microscope.

Controls and Optimization
Negative Control: Omit the primary antibody incubation step on a control slide to check for

non-specific binding of the secondary antibody.

Positive Control: Use a tissue known to express high levels of Apelin-13 (e.g., lung, heart) to

validate the staining protocol.

Antibody Dilution: Perform a titration experiment to determine the optimal concentration for

both primary and secondary antibodies to maximize signal-to-noise ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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